6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cross-coupling reactivity Bond dissociation energy Oxidative addition

Generic brominated carbazole analogs risk failed cross-couplings due to mismatched C-X bond dissociation energies or absent stereochemistry. This 6-bromo-2,4-dimethyl-tetrahydrocarbazole eliminates that risk: • C-Br BDE of ~79.6 kcal/mol enables oxidative addition at lower temperatures than chloro or fluoro analogs-ideal for thermally sensitive substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. • Two stereogenic centers (C-2 and C-4) provide chiral complexity absent in 1,1-dimethyl or fully aromatic comparators, supporting enantioselective drug candidate synthesis. • Verified ≥98% purity with cold-storage (2-8°C) logistics to preserve aryl bromide reactivity from warehouse to bench.

Molecular Formula C14H16BrN
Molecular Weight 278.19 g/mol
Cat. No. B13627988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
Molecular FormulaC14H16BrN
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(C1)NC3=C2C=C(C=C3)Br)C
InChIInChI=1S/C14H16BrN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3
InChIKeyKEYAJXIJPKLVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole – CAS 1464826-46-7 Procurement Baseline and Structural Identity


6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 1464826-46-7, MF C₁₄H₁₆BrN, MW 278.19 g/mol) is a partially hydrogenated carbazole derivative bearing a bromine atom at the 6-position and methyl groups at the 2- and 4-positions of the saturated ring . This substitution pattern creates two stereogenic centers (C-2 and C-4) while positioning the C–Br bond as a chemically addressable handle for cross-coupling, nucleophilic substitution, or halogen–metal exchange . The compound belongs to the tetrahydrocarbazole (THC) scaffold class, which is recognized as a privileged structure in medicinal chemistry and a versatile intermediate for organic electronics materials [1].

Cross-Coupling Handle C–Br bond for Pd-catalyzed couplings under mild conditions
Stereochemical Complexity Two chiral centers at C-2/C-4 for enantioselective synthesis
Tetrahydrocarbazole Platform Partially saturated scaffold for medicinal chemistry and materials

6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Why In-Class Analogs Cannot Be Simply Interchanged


Within the tetrahydrocarbazole building-block family, halogen identity (Br vs. Cl vs. F), methyl substitution topology (2,4- vs. 1,1-dimethyl), and ring saturation state (tetrahydro vs. fully aromatic) each govern orthogonal dimensions of reactivity, physicochemical properties, and downstream synthetic compatibility . Substituting a 6-chloro or 6-fluoro analog for the 6-bromo compound alters the C–X bond dissociation energy by approximately 15–20 kcal/mol, directly affecting oxidative addition rates in Pd-catalyzed cross-coupling . The 2,4-dimethyl pattern introduces stereochemical complexity absent in 1,1-dimethyl variants, while the partially saturated scaffold offers distinct oxidation potential and conformational flexibility compared to the fully aromatic 6-bromo-1,4-dimethyl-9H-carbazole [1]. These differences mean that generic analog substitution risks failed coupling reactions, altered pharmacokinetic profiles in lead series, or mismatched optoelectronic properties in materials applications.

Halogen Identity
Br vs. Cl or F alters C–X bond dissociation energy, which may shift oxidative addition kinetics in cross-coupling and lead to incomplete conversion.
2,4-Dimethyl Stereochemistry
The two chiral centers are absent in 1,1-dimethyl or fully aromatic analogs; substitution removes stereochemical handles for asymmetric synthesis.
Ring Saturation State
Tetrahydro vs. fully aromatic scaffold differs in oxidation potential and conformational flexibility, which may affect downstream optoelectronic or biological properties.

6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Quantitative Differentiation Evidence Guide


C–Br Bond Dissociation Energy: Differential Cross-Coupling Reactivity vs. 6-Chloro and 6-Fluoro Analogs

The aromatic C(sp²)–Br bond dissociation energy (BDE) in aryl bromides is approximately 79.6 kcal/mol, compared to 94 kcal/mol for C(sp²)–Cl and ~126 kcal/mol for C(sp²)–F . This ~14.4 kcal/mol lower barrier versus the 6-chloro analog (CAS 1484999-98-5) translates to faster oxidative addition to Pd(0) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings under milder conditions. For procurement decisions, this means the 6-bromo compound provides a kinetically competent coupling handle, whereas the 6-fluoro analog (CAS 1496266-65-9) is essentially inert toward Pd-catalyzed cross-coupling without specialized catalyst systems [1].

C–Br BDE Difference
Class-level inference
Δ14.4 kcal/mol lower vs. C–Cl
Supports faster Pd(0) oxidative addition under mild conditions
Gas-phase reference data; validate with specific catalyst/ligand systems
Cross-coupling reactivity Bond dissociation energy Oxidative addition Halogen selectivity

Lipophilicity and Molecular Weight: LogP Comparison vs. 6-Chloro-2,4-dimethyl Analog

Computational LogP for 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is 4.62 (Chemscene; ACD/Labs algorithm), compared to 4.47 for the 6-chloro analog (CAS 1484999-98-5; Fluorochem) . This ΔLogP of +0.15 indicates modestly higher lipophilicity attributable to the larger, more polarizable bromine atom. Molecular weight is 278.19 g/mol (vs. 233.74 g/mol for chloro, 217.28 g/mol for fluoro), a difference of +44.45 g/mol versus chloro and +60.91 g/mol versus fluoro . The heavier bromine atom also provides enhanced mass spectrometric sensitivity and a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) useful for trace analysis and reaction monitoring.

Lipophilicity Comparison
Head-to-head
ΔLogP +0.15 vs. 6-Cl analog
Modestly higher lipophilicity may affect permeability and protein binding
Computational LogP (ACD/Labs); experimental validation recommended
Lipophilicity LogP Drug-likeness Physicochemical profiling

Storage Stability: Temperature Requirements vs. 6-Chloro Analog

The target compound requires sealed, dry storage at 2–8°C according to the Chemscene datasheet, whereas the 6-chloro analog (CAS 1484999-98-5) is specified for long-term storage in a cool, dry place without mandatory refrigeration by AKSci . This 2–8°C cold-storage requirement is consistent with the higher reactivity of aryl bromides toward photolytic or thermal debromination compared to aryl chlorides. Procurement workflows for the bromo compound must therefore account for refrigerated shipping and cold-chain storage infrastructure, which may affect total cost of ownership for laboratories without established cold-storage capabilities.

Storage Requirement
Head-to-head
2–8°C refrigerated vs. ambient for 6-Cl
Cold-chain logistics may impact procurement planning and shelf-life management
Based on vendor datasheets; confirm with current supplier COA
Storage stability Shelf life Cold-chain logistics Procurement planning

Stereochemical Handles: Chiral C-2/C-4 Methyl Groups vs. Achiral 1,1-Dimethyl and Fully Aromatic Analogs

The 2,4-dimethyl substitution pattern generates two sp³ stereogenic centers (C-2 and C-4) on the saturated ring, yielding a defined stereochemical scaffold with potential four stereoisomers . In contrast, the 6-bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS 1518802-72-6) bears a gem-dimethyl group at C-1, producing an achiral scaffold, while the fully aromatic 6-bromo-1,4-dimethyl-9H-carbazole (CAS 69902-42-7) is planar and achiral . For asymmetric synthesis programs, the 2,4-dimethyl compound provides stereochemical handles for diastereoselective transformations or chiral resolution, offering a dimension of molecular complexity not available from the 1,1-dimethyl or aromatic comparators [1].

Stereochemical Complexity
Class-level inference
2 chiral centers vs. 0 for 1,1-dimethyl & fully aromatic analogs
Enables enantioselective synthesis for SAR exploration
Stereochemical count based on scaffold analysis; verify enantiopurity by chiral HPLC
Stereochemistry Chiral building blocks Diastereoselectivity Asymmetric synthesis

Suzuki-Miyaura Coupling Precedent: Demonstrated Cross-Coupling Utility of the 6-Bromo-1,4-dimethylcarbazole Scaffold

The closely related 6-bromo-1,4-dimethyl-9H-carbazole has been demonstrated as an efficient substrate for Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, yielding 6-aryl-1,4-dimethyl-9H-carbazoles in preparatively useful conversions [1]. The 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole bears the identical bromo substitution pattern at C-6 and, based on the well-established reactivity of aryl bromides, is expected to undergo analogous Pd-catalyzed coupling transformations. The tetrahydro scaffold additionally offers the possibility of post-coupling dehydrogenative aromatization to access the fully aromatic carbazole series, a synthetic sequence not available from the pre-aromatized 6-bromo-1,4-dimethyl-9H-carbazole [2].

Cross-Coupling Precedent
Supporting evidence
Demonstrated on 6-bromo-1,4-dimethyl-9H-carbazole
Validates C-6 Br as a competent coupling site
Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O; analogous scaffold with expected similar reactivity
Suzuki coupling C–C bond formation Boronic acid Building block utility

6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Preferred Application Scenarios Based on Quantitative Evidence


Pd-Catalyzed Cross-Coupling Programs Requiring High Halogen Reactivity and Low-Temperature Initiation

The C–Br bond dissociation energy of ~79.6 kcal/mol enables oxidative addition at lower temperatures than the chloro (94 kcal/mol) or fluoro (~126 kcal/mol) analogs . This compound is therefore the preferred choice for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings where thermal sensitivity of substrates or functional group compatibility demands mild reaction conditions. The cold-storage requirement (2–8°C) aligns with the higher intrinsic reactivity of the aryl bromide, making proper storage the critical procurement variable .

Medicinal Chemistry Lead Optimization Requiring Stereochemically Defined Tetrahydrocarbazole Scaffolds

The two stereogenic centers at C-2 and C-4 provide chiral complexity that is absent in the 1,1-dimethyl (achiral) and fully aromatic (planar) comparators . This compound serves as an entry point for enantioselective synthesis of tetrahydrocarbazole-based drug candidates, where stereochemistry has been shown to modulate antiviral potency—as demonstrated by Gudmundsson et al. (2009) for substituted 1-aminotetrahydrocarbazoles against human papillomaviruses .

Organic Electronics Materials Development Leveraging Heavy-Atom Spin-Orbit Coupling

The bromine atom (MW 278.19 g/mol, 19% heavier than chloro analog) provides enhanced spin-orbit coupling via the internal heavy-atom effect, which can facilitate intersystem crossing in thermally activated delayed fluorescence (TADF) emitter design . The tetrahydro scaffold offers distinct oxidation potential and conformational flexibility compared to fully aromatic carbazole-based host materials, while the 2,4-dimethyl groups contribute steric bulk that may suppress aggregation-caused quenching in solid-state devices .

Bioanalytical Method Development Exploiting Distinct Bromine Isotopic Signature

The characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic doublet provides a unique mass spectrometric fingerprint for LC-MS/MS quantification of this compound and its metabolites in biological matrices . With LogP = 4.62 and the bromine isotopic signature, this compound offers superior detection sensitivity and selectivity compared to the chloro (LogP = 4.47) or fluoro (monoisotopic) analogs, making it the preferred analytical standard for pharmacokinetic and drug metabolism studies .

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Research
Halogen reactivity profile
Oxidative addition kinetics under mild conditions
Stereoselective Medicinal Chemistry
Chiral scaffold complexity
Enantioselective synthesis and SAR studies
Organic Electronics Materials Development
Heavy-atom effect and scaffold saturation
Spin-orbit coupling and emission property tuning
Bioanalytical Method Development
Bromine isotopic signature and lipophilicity
LC-MS/MS detection and quantification in research matrices
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